molecular formula C10H12N2OS B1643946 2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide CAS No. 328961-28-0

2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide

Cat. No. B1643946
CAS RN: 328961-28-0
M. Wt: 208.28 g/mol
InChI Key: ZHQCQDRUGGBHPL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide” consists of a thioxoacetamide group attached to a 3,5-dimethylphenylamino group . The molecular weight of the compound is 208.28 .

Scientific Research Applications

Synthesis and Pharmacological Applications

One significant area of research involves the synthesis of derivatives of thioxoacetamide compounds, including 2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide, for potential pharmacological applications. For instance, Severina et al. (2020) explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents. Their study highlighted the synthesis process and pharmacological evaluation, indicating moderate anticonvulsant activity for the compounds studied Severina et al., 2020.

Heterocyclic Chemistry and Sensory Applications

Research by Hunnur et al. (2005) focused on heterocyclic synthesis through 1,3-dipolar cycloaddition reactions, creating derivatives for potential use in sensory applications. This study exemplifies the versatility of thioxoacetamide compounds in synthesizing heterocyclic compounds with potential sensory functionalities Hunnur et al., 2005.

Environmental Applications

Houdier et al. (2000) developed a new fluorescent probe for the sensitive detection of carbonyl compounds in environmental water samples, demonstrating the chemical versatility and utility of thioxoacetamide derivatives in environmental chemistry Houdier et al., 2000.

Polymer and Material Science

Another research application of these compounds is in material science, where Puterová et al. (2008) explored the synthesis of novel 5-chlorinated 2-aminothiophenes, using thioxoacetamide derivatives as precursors for oligomers in polymer research Puterová et al., 2008.

Antitumor Activity

A study by Khalifa et al. (2020) on the Gewald synthesis of novel 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile scaffolds showcased the antitumor profile of these compounds, highlighting their potential as antitumor agents Khalifa et al., 2020.

properties

IUPAC Name

2-(3,5-dimethylanilino)-2-sulfanylideneacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-6-3-7(2)5-8(4-6)12-10(14)9(11)13/h3-5H,1-2H3,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQCQDRUGGBHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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